molecular formula C44H26Cl7FeN4 B11927137 meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride

Cat. No.: B11927137
M. Wt: 914.7 g/mol
InChI Key: NHYPGHVTVBOYNQ-UHFFFAOYSA-K
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Description

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrochemical Synthesis: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can be synthesized through electrochemical methods involving the reaction of porphyrin precursors with iron chloride under controlled conditions[][1].

    Metal Porphyrin Assembly: Another common method involves the assembly of metal porphyrins using porphyrin precursors and iron chloride. This method is often used in laboratory settings[][1].

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].

    Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].

    Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].

    Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].

    Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].

Major Products:

Scientific Research Applications

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions[][1].

    Biology: The compound’s photophysical properties make it useful in photodynamic therapy for treating tumors and other diseases[][1].

    Medicine: Its ability to generate reactive oxygen species under light exposure is exploited in medical treatments[][1].

    Industry: this compound is used in the production of various materials and as a catalyst in industrial processes[][1].

Comparison with Similar Compounds

    meso-Tetratolylporphyrin-Fe(III)chloride: This compound has a similar structure but with tolyl groups instead of chlorophenyl groups[][1].

    meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)chloride: This variant contains carboxyphenyl groups, which can alter its chemical properties and applications[][1].

    meso-Tetrakis(4-methoxyphenyl)porphyrin-Fe(III)chloride: The presence of methoxy groups can influence the compound’s reactivity and photophysical properties[][1].

Uniqueness:

Properties

Molecular Formula

C44H26Cl7FeN4

Molecular Weight

914.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron

InChI

InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3

InChI Key

NHYPGHVTVBOYNQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl

Origin of Product

United States

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